molecular formula C13H9NOS B1206157 2-(2-Hydroxyphenyl)benzothiazole CAS No. 3411-95-8

2-(2-Hydroxyphenyl)benzothiazole

Cat. No.: B1206157
CAS No.: 3411-95-8
M. Wt: 227.28 g/mol
InChI Key: MVVGSPCXHRFDDR-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)benzothiazole is an organic compound with the molecular formula C13H9NOS. It is known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT). This compound has garnered significant attention in various fields, including fluorescence imaging, organic electronics, and biomedical applications .

Mechanism of Action

Target of Action

The primary target of 2-(2-Hydroxyphenyl)benzothiazole (HBT) is the excited state of the molecule itself . The compound undergoes a process known as Excited-State Intramolecular Proton Transfer (ESIPT), which is a fundamental photobiological process .

Mode of Action

HBT interacts with its target through a process called Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the redistribution of electron density within the molecule upon photo-excitation, providing the driving force for an ultrafast proton transfer along the intramolecular hydrogen bond . This results in the formation of a photo-tautomer in the excited state . Furthermore, this redistribution can reinforce the charge relocation between the donor and acceptor, resulting in a dielectrically stabilized charge transfer state .

Biochemical Pathways

The ESIPT process in HBT affects the photophysical properties of the molecule, leading to changes in its fluorescence behavior . The ESIPT process is very fast in both the gas phase and in solvents due to the small energy barrier, inducing the formation of a Keto tautomer which is responsible for emission peaks observed in experiments .

Pharmacokinetics

It’s known that the compound readily aggregates in aqueous solution, a property that is utilized in certain applications . The aggregation of HBT is essential to its function in these applications, as it facilitates the ESIPT process .

Result of Action

The result of HBT’s action is the emission of fluorescence. The ESIPT process leads to the formation of a Keto tautomer, which is responsible for the emission peaks observed in experiments . This fluorescence can be utilized in various applications, such as in the detection of certain metal ions .

Action Environment

The action of HBT is influenced by the environment in which it is present. For instance, the solvent in which HBT is dissolved can regulate its excited state reaction mechanism . In particular, the emission around 460 nm of HBT in DMSO and DMSO–water fraction correspond to the excited state internal charge transfer (ESICT) . Moreover, the pH of the environment can also influence the action of HBT, as HBT aggregates are potential ratiometric sensors for near-physiological pH ranges .

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyphenyl)benzothiazole plays a significant role in biochemical reactions due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been tailored for use in enzyme-triggered molecular brachytherapy, where it interacts with enzymes such as phosphatases and phosphodiesterases . These interactions lead to the conversion of the compound from an aqueous-soluble to an aqueous-insoluble form, which is crucial for its application in targeted cancer therapy .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits aggregation-induced emission (AIE) properties, which enhance its fluorescence in cellular environments. This makes it useful for bioimaging applications, particularly in cancer cells like HeLa cells . The compound’s fluorescence properties allow for the visualization of cellular structures and processes, aiding in the study of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo ESIPT, leading to fluorescence emission. The compound exists mainly in an intramolecular hydrogen-bonded enol form in the ground state. Upon photoexcitation, it follows a four-level cyclic proton transfer process, transitioning between enol and keto conformations . This process is facilitated by solvent interactions and the formation of aggregates, which enhance the compound’s emission properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s fluorescence properties are influenced by its aggregation state, which can vary with time and environmental conditions . Studies have shown that the compound undergoes ultrafast internal conversion and proton transfer processes, with lifetimes ranging from picoseconds to nanoseconds . These temporal effects are crucial for its application in real-time bioimaging and molecular brachytherapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effective bioimaging properties. At higher doses, it may cause adverse effects due to its aggregation and potential interactions with cellular components . Studies have shown that the compound’s fluorescence intensity and bioimaging capabilities are dose-dependent, with optimal results observed at specific concentration ranges .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as phosphatases and phosphodiesterases . These enzymes facilitate the conversion of the compound from a soluble to an insoluble form, which is essential for its application in molecular brachytherapy . The compound’s metabolic pathways also involve its degradation and clearance from the body, which are crucial for its safety and efficacy in biomedical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s aggregation state affects its localization and accumulation in specific cellular compartments . Studies have shown that the compound can be effectively transported to target sites in cancer cells, where it exhibits enhanced fluorescence and bioimaging properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization enhances its fluorescence properties and allows for the visualization of cellular structures and processes, making it a valuable tool for bioimaging and molecular brachytherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyphenyl)benzothiazole can be synthesized through several methods. One common approach involves the reaction of o-aminothiophenol with salicylic acid under acidic conditions. The reaction typically proceeds through cyclization, forming the benzothiazole ring . Another method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acylation, hydroxyl protection, and cyclization, followed by purification techniques like recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGSPCXHRFDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063018
Record name Phenol, 2-(2-benzothiazolyl)-
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Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3411-95-8
Record name 2-(2′-Hydroxyphenyl)benzothiazole
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Record name 2-(2-Hydroxyphenyl)benzothiazole
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Record name 2-(2-Hydroxyphenyl)benzothiazole
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Record name Phenol, 2-(2-benzothiazolyl)-
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Record name Phenol, 2-(2-benzothiazolyl)-
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Record name 2-benzothiazol-2-ylphenol
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Record name 2-(O-HYDROXYPHENYL)BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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